molecular formula C6H11NO3S B2946672 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione CAS No. 2305252-60-0

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione

Cat. No.: B2946672
CAS No.: 2305252-60-0
M. Wt: 177.22
InChI Key: ILZRRJJKJJSYGJ-UHFFFAOYSA-N
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Description

6-oxa-7λ⁶-thia-8-azaspiro[3.5]nonane-7,7-dione is a spirocyclic heterocyclic compound characterized by a unique fused-ring system. Its structure comprises:

  • A spiro[3.5]nonane core, where two rings (a 3-membered and a 5-membered ring) share a single atom.
  • Heteroatoms: oxygen (oxa), sulfur in a sulfone configuration (thia-7λ⁶), and nitrogen (aza).

The compound’s spirocyclic framework and heteroatom-rich architecture make it a candidate for applications in medicinal chemistry and materials science, though specific biological data are absent in the available sources .

Properties

IUPAC Name

6-oxa-7λ6-thia-8-azaspiro[3.5]nonane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c8-11(9)7-4-6(5-10-11)2-1-3-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZRRJJKJJSYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNS(=O)(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing oxygen, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzimidazole-4,7-diones ()
  • Structure : Planar benzimidazole fused with two ketone groups at positions 4 and 5.
  • Key Differences : Lacks spirocyclic topology; planar structure may limit 3D interaction with biological targets compared to the spiro system of the target compound.
  • Applications: Demonstrated antiproliferative activity in A549 lung cancer cells under hypoxia, with compound 6b showing a hypoxia/normoxia cytotoxicity coefficient comparable to tirapazamine .
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Derivatives ()
  • Structure : Larger spiro[4.5]decane system with benzothiazole and hydroxyl-phenyl substituents.
  • Key Differences: Increased ring size (spiro[4.5] vs. [3.5]) may reduce ring strain and alter solubility.
  • Synthesis : Synthesized via condensation reactions involving 2-oxa-spiro[3.4]octane-1,3-dione, highlighting shared synthetic challenges in spirocyclic dione formation .
1-Azaspiro[3.5]nona-8-en-2,7-dione Derivatives ()
  • Structure: Features a spiro[3.5] system with functional groups like cyano and silyloxy.
  • Key Differences: Presence of unsaturated bonds (enone) and bulky silyloxy groups may confer distinct reactivity and steric hindrance compared to the sulfur-containing target compound.

Stability and Reactivity

  • Benzimidazole-4,7-diones : Validated RP-UPLC methods confirmed stability in physiological conditions, critical for their role as hypoxia-activated prodrugs .
  • 6-oxa-7λ⁶-thia-8-azaspiro[3.5]nonane-7,7-dione: Stability data are unreported, but the sulfone group (thia-7λ⁶) likely enhances oxidative stability compared to non-sulfurated analogues .

Biological Activity

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione (CAS Number: 2305252-60-0) is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.

  • Molecular Formula : C6_6H11_{11}NO3_3S
  • Molecular Weight : 177.22 g/mol
  • SMILES : O=S1(=O)NCC2(CO1)CCC2

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the spirocyclic family have shown promising pharmacological properties, particularly in the context of GPR119 receptor agonism, which is relevant for glucose metabolism and diabetes management.

Related Compounds and Their Activities

Research on similar spirocyclic compounds indicates potential therapeutic applications:

Compound NameActivityReference
54g (a GPR119 agonist)Potent glucose-lowering effect in diabetic rats
1-Oxa-7-azaspiro[3.5]nonaneVarious biological evaluations pending

Case Study: GPR119 Agonists

A study published in 2018 highlighted the design and synthesis of novel GPR119 agonists based on the azaspiro framework. Compound 54g was identified as having a favorable pharmacokinetic profile and demonstrated significant glucose-lowering effects in diabetic models. The structural modifications included optimizing the piperidine N-capping group, which may inform future studies on this compound .

While specific studies on this compound are lacking, compounds with similar structures often interact with G protein-coupled receptors (GPCRs), influencing metabolic pathways. The modulation of these receptors can lead to improved insulin sensitivity and regulation of blood glucose levels.

Future Research Directions

Given the limited data available on this compound, further research is necessary to elucidate its biological effects. Potential areas for exploration include:

  • In vitro and in vivo studies to assess pharmacological efficacy.
  • Structural optimization to enhance receptor binding affinity and selectivity.
  • Toxicological assessments to evaluate safety profiles for therapeutic applications.

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